molecular formula C21H21N5O B15214896 1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-((1-pyrrolidinyl)methyl)- CAS No. 98124-14-2

1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-((1-pyrrolidinyl)methyl)-

Cat. No.: B15214896
CAS No.: 98124-14-2
M. Wt: 359.4 g/mol
InChI Key: SXXXTHMICHCQEG-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-((1-pyrrolidinyl)methyl)- is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring fused to a phthalazine moiety, with additional functional groups including a methoxyphenyl and a pyrrolidinylmethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-((1-pyrrolidinyl)methyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.

    Fusion with Phthalazine: The triazole ring is then fused with a phthalazine derivative through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.

    Introduction of Substituents: The methoxyphenyl and pyrrolidinylmethyl groups are introduced through nucleophilic substitution reactions, using appropriate halogenated precursors and base catalysts.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-((1-pyrrolidinyl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acidic or basic catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-((1-pyrrolidinyl)methyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-((1-pyrrolidinyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo(3,4-a)phthalazine: Lacks the methoxyphenyl and pyrrolidinylmethyl substituents.

    3-(4-Methoxyphenyl)-1,2,4-Triazole: Contains the methoxyphenyl group but lacks the phthalazine moiety.

    6-((1-Pyrrolidinyl)methyl)-1,2,4-Triazole: Contains the pyrrolidinylmethyl group but lacks the phthalazine moiety.

Uniqueness

1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-((1-pyrrolidinyl)methyl)- is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the methoxyphenyl and pyrrolidinylmethyl groups, along with the fused triazole-phthalazine ring system, makes it a versatile compound with diverse applications.

Biological Activity

1,2,4-Triazolo(3,4-a)phthalazine, 3-(4-methoxyphenyl)-6-((1-pyrrolidinyl)methyl)- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a triazole ring fused to a phthalazine structure, enhanced by a methoxyphenyl group and a pyrrolidinylmethyl side chain. This unique structure is associated with diverse pharmacological properties, including antimicrobial and cardiovascular activities.

Synthesis

The synthesis of this compound typically involves several key steps starting from phthalic anhydride. Various reagents such as hydrogen peroxide and sodium borohydride are employed in the synthesis process to optimize yields and purity. The specific reaction conditions can significantly affect the biological activity of the resulting derivatives.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of 1,2,4-triazolo(3,4-a)phthalazine derivatives. A series of synthesized derivatives showed notable inhibitory activity against various bacterial strains, including Staphylococcus aureus. One derivative exhibited broad-spectrum activity against both bacterial and fungal strains, suggesting potential applications in treating infections.

CompoundActivity AgainstMIC (µg/mL)
5lS. aureus10
5mE. coli15
5nC. albicans20

Studies indicate that modifications to the triazole and phthalazine structures can enhance antimicrobial efficacy .

Cardiovascular Activity

Inotropic activity has been evaluated using isolated rabbit heart preparations. Certain derivatives of 1,2,4-triazolo(3,4-a)phthalazine demonstrated superior positive inotropic effects compared to milrinone, a well-known cardiovascular drug. For instance, one derivative increased left atrium stroke volume by approximately 12.02% at a concentration of 3×105m3\times 10^{-5}m, outperforming milrinone's increase of only 2.46% under similar conditions .

Case Studies

A notable study synthesized multiple derivatives of 1,2,4-triazolo(3,4-a)phthalazine and evaluated their biological activities systematically:

  • Study Design : Derivatives were synthesized in five steps from phthalic anhydride.
  • Evaluation Method : In vitro assays measured antimicrobial activity against a panel of pathogens.
  • Findings : Most derivatives exhibited enhanced activity compared to standard antibiotics.

The study concluded that structural modifications could lead to compounds with promising therapeutic profiles .

Structure-Activity Relationship (SAR)

The structure-activity relationship of these compounds indicates that the presence of specific functional groups significantly influences their biological activities. The methoxy group at the para position on the phenyl ring appears critical for enhancing both antimicrobial and cardiovascular activities.

Properties

CAS No.

98124-14-2

Molecular Formula

C21H21N5O

Molecular Weight

359.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-6-(pyrrolidin-1-ylmethyl)-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C21H21N5O/c1-27-16-10-8-15(9-11-16)20-22-23-21-18-7-3-2-6-17(18)19(24-26(20)21)14-25-12-4-5-13-25/h2-3,6-11H,4-5,12-14H2,1H3

InChI Key

SXXXTHMICHCQEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)CN5CCCC5

Origin of Product

United States

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